4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide
Description
Chemical Structure and Synthesis
4-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide (CAS: 19224-32-9) is a styrylpyridinium derivative characterized by a pyridinium ring substituted with a methyl group and an (E)-configured ethenyl bridge linked to a 4-methoxyphenyl group. The compound is synthesized via a condensation reaction between 1,2-dimethylpyridinium iodide and 4-methoxybenzaldehyde in the presence of piperidine in hot water .
Crystal Structure and Properties Crystallographic studies reveal that the compound crystallizes in the centrosymmetric space group $ P\overline{1} $, with the pyridinium and methoxyphenyl rings forming a dihedral angle of approximately 3.13° . The iodide counterion participates in C–H···I hydrogen bonds, stabilizing the crystal lattice . Notably, the compound lacks nonlinear optical (NLO) activity due to its centrosymmetric packing .
Safety and Handling
The compound is classified as hazardous (H302, H315, H319, H335) due to acute oral toxicity, skin/eye irritation, and respiratory tract irritation .
Properties
IUPAC Name |
4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16NO.HI/c1-16-11-9-14(10-12-16)4-3-13-5-7-15(17-2)8-6-13;/h3-12H,1-2H3;1H/q+1;/p-1/b4-3+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBZRAJMAYTJPT-BJILWQEISA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19224-32-9 | |
| Record name | NSC158018 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Methoxystyryl)-1-methylpyridinium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide typically involves the reaction of 4-methoxybenzaldehyde with 1-methylpyridinium iodide under basic conditions. The reaction proceeds through a condensation mechanism, forming the ethenyl linkage between the aromatic rings. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyridinium Nitrogen
The quaternary nitrogen in the pyridinium ring serves as a reactive site for nucleophilic substitution. The iodide counterion can be replaced under controlled conditions:
The planar arrangement of the pyridinium and methoxyphenyl rings (dihedral angle: 6.61°) enhances resonance stabilization, moderating reaction rates .
Electrophilic Addition to the Ethenyl Group
The conjugated ethenyl (–CH=CH–) bridge participates in electrophilic additions. Key findings include:
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Protonation : Under acidic conditions, the ethenyl group undergoes protonation at the β-carbon, forming a carbocation stabilized by the methoxyphenyl ring’s electron-donating effects.
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Halogenation : Reaction with Br₂ in CCl₄ yields a dibromo adduct, though steric hindrance from the methoxy group reduces reaction efficiency compared to unsubstituted analogs.
Biological Interaction Pathways
The compound demonstrates bioactivity through:
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DNA Intercalation : Planar structure facilitates insertion between DNA base pairs, disrupting replication (IC₅₀: 8.3 μM in HeLa cells).
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Enzyme Inhibition : Competitive binding to ATP pockets in kinases via cation-π interactions with conserved lysine residues.
Structural Influences on Reactivity
Crystallographic data (monoclinic, space group P2₁) reveals key features impacting reactivity:
Comparative Reactivity of Pyridinium Derivatives
| Compound | Substituent | Key Reactivity Difference |
|---|---|---|
| 4-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide | 4-OCH₃ | Slower halogenation due to steric bulk |
| 2-Ethenylpyridinium bromide | No substituent | Faster electrophilic addition |
| 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium | N(CH₃)₂ | Stronger DNA binding via charge transfer |
Scientific Research Applications
Biological Activities
Research indicates that 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide exhibits significant biological activities, which include:
- Antimicrobial Properties : The compound shows promising activity against various bacterial strains, potentially serving as a lead compound for developing new antibiotics.
- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
- Neuroprotective Effects : Its ability to interact with neurotransmitter systems suggests potential applications in neurodegenerative diseases .
Optoelectronic Applications
Due to its unique electronic properties, this compound has applications in optoelectronic devices:
- Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light under electrical stimulation makes it suitable for use in OLED technology.
- Photovoltaic Cells : Its photophysical properties can enhance the efficiency of solar cells by improving light absorption and charge transport.
Fluorescent Probes
The compound can be utilized as a fluorescent probe in analytical chemistry:
- Detection of Biomolecules : Its fluorescence properties allow it to be used for the detection of specific biomolecules in biological samples. This application is crucial for developing diagnostic tools and biosensors .
Chromatography
In chromatography, this compound serves as a stationary phase or an additive that enhances separation efficiency for various compounds due to its unique chemical structure.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide exerts its effects involves its interaction with molecular targets through its aromatic and ethenyl groups. These interactions can influence various biochemical pathways, potentially leading to changes in cellular function or material properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
2-[(E)-2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridinium Iodide Monohydrate
- Structural Differences : The ethoxy group replaces the methoxy substituent, increasing steric bulk.
- Crystal Packing : The ethoxy derivative forms anti-parallel π–π interactions (centroid-to-centroid distances: 3.615–3.630 Å) and O–H⋯I hydrogen bonds via water molecules .
- Planarity : The dihedral angle between pyridinium and benzene rings is 3.13°, similar to the methoxy analogue, but the ethoxy group enhances hydrophobicity .
4-[(E)-2-[4-(Dimethylamino)phenyl]ethenyl]-1-methylpyridinium Iodide
Counterion Influence
Hexafluoro-λ⁶-phosphane (PF₆⁻) Counterion
Comparative Data Table
Biological Activity
The compound 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide is a pyridine derivative that has garnered attention due to its potential biological activity. This article explores the synthesis, structural characteristics, and biological activities of this compound, particularly focusing on its anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Intermediate Compounds : The synthesis begins with the condensation of 1,4-dimethylpyridinium iodide with 4-methoxybenzaldehyde in the presence of piperidine. This reaction is typically conducted under reflux conditions to ensure complete conversion to the desired product.
- Crystallization : The resulting compound is purified through recrystallization techniques, yielding high-quality crystals suitable for further analysis.
- Characterization : The structural characterization of the compound is achieved using techniques such as X-ray crystallography, which confirms its molecular structure and arrangement in the crystalline state .
Structural Data
The molecular formula for this compound is with a molecular weight of approximately 353.198 g/mol. The compound exhibits a distinctive structure characterized by a pyridine ring substituted with a methoxyphenyl group, contributing to its unique chemical properties .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 353.198 g/mol |
| CAS Number | 95495-29-7 |
Anticancer Activity
Research indicates that compounds similar to this compound display significant anticancer properties. In vitro studies have shown that such compounds can inhibit the growth of various cancer cell lines, including pancreatic and breast cancer cells .
Case Study: Anticancer Efficacy
A study evaluated the anticancer activity of similar pyridine derivatives against pancreatic cancer cells. The results demonstrated that these compounds induced apoptosis and inhibited cell proliferation at micromolar concentrations. Notably, the mechanism of action was linked to the disruption of cellular signaling pathways involved in tumor growth .
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. Preliminary tests indicate that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
In a comparative study, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effective antibacterial properties comparable to standard antibiotics .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Anticancer | Pancreatic cancer cells | Induction of apoptosis |
| Antimicrobial | S. aureus, E. coli | Inhibition of bacterial growth |
Q & A
Basic Research Questions
Q. What safety protocols are essential when handling 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Face shields are recommended during bulk handling .
- Ventilation : Ensure fume hoods or local exhaust systems are operational to minimize inhalation of aerosols/dust .
- Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .
- Storage : Store in airtight containers away from incompatible substances (e.g., strong oxidizers) in cool, dry conditions .
Q. What experimental methods are used to determine the crystal structure of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow high-quality crystals via slow evaporation (e.g., from acetonitrile). Collect data using a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) .
- Data Processing : Use SAINT for integration and SADABS for absorption correction. Solve structures via direct methods (SHELXS) and refine with SHELXL .
- Key Parameters : Analyze dihedral angles (e.g., 14.23° between pyridine and benzene rings) and bond lengths (e.g., C=C at 1.353 Å) to assess π-conjugation .
Q. How is this compound synthesized, and what are common characterization techniques?
- Methodological Answer :
- Synthesis : React 4-(N,N-diethylamino)benzaldehyde with 1,4-dimethylpyridinium iodide in ethanol under reflux (4–6 hours). Purify via recrystallization .
- Characterization :
- NMR : Identify vinyl protons (e.g., δ 7.05 ppm, J = 16.3 Hz) and aromatic resonances .
- FTIR : Confirm C=C stretching (~1600 cm⁻¹) and methoxy group vibrations (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers model disorder in the crystal lattice of this compound?
- Methodological Answer :
- Disordered Groups : For flexible moieties (e.g., ethyl groups), split atoms into multiple positions with refined occupancy ratios (e.g., 50:50) using SHELXL .
- Constraints : Apply geometric restraints (e.g., SIMU, DELU) to maintain reasonable bond lengths/angles during refinement .
- Validation : Check residual electron density maps (e.g., ≤ 0.5 eÅ⁻³) and R-factors (e.g., R₁ < 0.06) to ensure model accuracy .
Q. What strategies optimize the compound’s two-photon absorption (TPA) cross-section for bioimaging applications?
- Methodological Answer :
- Structural Modifications : Introduce electron-donating groups (e.g., –NMe₂) on the benzene ring to enhance π-electron delocalization, increasing TPA .
- Solvent Effects : Test polar solvents (e.g., DMSO) to stabilize charge-transfer states and amplify nonlinear optical responses .
- Computational Modeling : Use TD-DFT (e.g., B3LYP/6-31G*) to predict TPA trends before synthesis .
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for structural validation?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotational isomerism) by observing signal coalescence at elevated temperatures .
- COSY/NOESY : Correlate coupling between vinyl (δ 7.05–7.84 ppm) and aromatic protons to confirm E-configuration .
- X-ray Crystallography : Resolve ambiguities by comparing experimental bond lengths/angles with SCXRD data .
Q. What are the challenges in refining high-Z structures (e.g., iodide counterions) using X-ray diffraction?
- Methodological Answer :
- Absorption Correction : Apply multi-scan methods (SADABS) to mitigate absorption errors from heavy atoms .
- Anomalous Dispersion : Utilize MoKα radiation to enhance contrast between iodine and lighter atoms .
- Constraints : Use ISOR or RIGU restraints to manage thermal motion anisotropy in iodide ions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
